trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine
Brand Name: Vulcanchem
CAS No.: 101077-26-3
VCID: VC20816043
InChI: InChI=1S/C14H16N2O2/c17-16(18)8-5-11-9-12-3-1-6-15-7-2-4-13(10-11)14(12)15/h5,8-10H,1-4,6-7H2/b8-5+
SMILES: C1CC2=CC(=CC3=C2N(C1)CCC3)C=C[N+](=O)[O-]
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine

CAS No.: 101077-26-3

Cat. No.: VC20816043

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine - 101077-26-3

Specification

CAS No. 101077-26-3
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 7-[(E)-2-nitroethenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Standard InChI InChI=1S/C14H16N2O2/c17-16(18)8-5-11-9-12-3-1-6-15-7-2-4-13(10-11)14(12)15/h5,8-10H,1-4,6-7H2/b8-5+
Standard InChI Key FPOXYWGMGFOREI-VMPITWQZSA-N
Isomeric SMILES C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C/[N+](=O)[O-]
SMILES C1CC2=CC(=CC3=C2N(C1)CCC3)C=C[N+](=O)[O-]
Canonical SMILES C1CC2=CC(=CC3=C2N(C1)CCC3)C=C[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator